molecular formula C22H18F2N4O2S2 B2912719 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226445-27-7

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2912719
M. Wt: 472.53
InChI Key: BMXREGSFKQCRPL-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18F2N4O2S2 and its molecular weight is 472.53. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(difluoromethoxy)benzaldehyde, which is synthesized from 4-fluoroanisole. The second intermediate is 2-(4-methylthiazol-2-yl)acetic acid, which is synthesized from 2-amino-4-methylthiazole. These two intermediates are then coupled with 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide to form the final product.

Starting Materials
4-fluoroanisole, 2-amino-4-methylthiazole, 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide

Reaction
Synthesis of 4-(difluoromethoxy)benzaldehyde from 4-fluoroanisole:, 1. Nitration of 4-fluoroanisole with nitric acid and sulfuric acid to form 4-fluoro-2-nitroanisole., 2. Reduction of 4-fluoro-2-nitroanisole with tin and hydrochloric acid to form 4-fluoro-o-anisidine., 3. Methylation of 4-fluoro-o-anisidine with methyl iodide and potassium carbonate to form 4-(fluoromethoxy)anisole., 4. Difluoromethylation of 4-(fluoromethoxy)anisole with difluoromethyl bromide and potassium carbonate to form 4-(difluoromethoxy)benzaldehyde., Synthesis of 2-(4-methylthiazol-2-yl)acetic acid from 2-amino-4-methylthiazole:, 1. Protection of the amino group of 2-amino-4-methylthiazole with tert-butyldimethylsilyl chloride and imidazole to form tert-butyldimethylsilyl-2-amino-4-methylthiazole., 2. Bromination of tert-butyldimethylsilyl-2-amino-4-methylthiazole with bromine and acetic acid to form tert-butyldimethylsilyl-2-bromo-4-methylthiazole., 3. Hydrolysis of tert-butyldimethylsilyl-2-bromo-4-methylthiazole with hydrochloric acid to form 2-bromo-4-methylthiazole., 4. Coupling of 2-bromo-4-methylthiazole with ethyl chloroacetate and sodium hydride to form ethyl 2-(4-methylthiazol-2-yl)acetate., 5. Hydrolysis of ethyl 2-(4-methylthiazol-2-yl)acetate with sodium hydroxide to form 2-(4-methylthiazol-2-yl)acetic acid., Coupling of 4-(difluoromethoxy)benzaldehyde, 2-(4-methylthiazol-2-yl)acetic acid, and 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide:, 1. Formation of the thioether linkage between 1-(2-bromoethyl)-5-phenyl-1H-imidazole-4-carboxamide and 4-(difluoromethoxy)benzaldehyde using sodium hydride and carbon disulfide to form 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2-thiol., 2. Coupling of 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2-thiol with 2-(4-methylthiazol-2-yl)acetic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide.

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S2/c1-14-12-31-21(26-14)27-19(29)13-32-22-25-11-18(15-5-3-2-4-6-15)28(22)16-7-9-17(10-8-16)30-20(23)24/h2-12,20H,13H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXREGSFKQCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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